molecular formula C13H13N3O B1645185 N-(4-Amino-2-methylphenyl)nicotinamide CAS No. 926220-80-6

N-(4-Amino-2-methylphenyl)nicotinamide

Cat. No.: B1645185
CAS No.: 926220-80-6
M. Wt: 227.26 g/mol
InChI Key: PPCHYXWGCMFNRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-Amino-2-methylphenyl)nicotinamide” is an aromatic compound with the molecular formula C13H13N3O and a molecular weight of 227.26 g/mol . It is a type of nicotinamide derivative .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C13H13N3O .

Scientific Research Applications

Cancer Research and Metabolomics

Metabolomics analysis shows that Nicotinamide Phosphoribosyltransferase (NAMPT) inhibition affects cellular bioenergetics. NAMPT converts nicotinamide to nicotinamide adenine dinucleotide, essential in cellular metabolism. NAMPT inhibitors like FK866, in clinical trials, cause significant changes in amino acid, purine, pyrimidine metabolism, glycolysis, the citric acid cycle (TCA), and the pentose phosphate pathway in cancer cells (Tolstikov et al., 2014).

Epigenetic Remodeling in Cancer

Nicotinamide N-methyltransferase (NNMT) overexpression in various cancers leads to epigenetic remodeling. NNMT consumes methyl units from S-adenosyl methionine, resulting in altered epigenetic states, including hypomethylated histones and cancer-related proteins, contributing to tumorigenesis (Ulanovskaya et al., 2013).

Metabolic Disorders and Drug Metabolism

NNMT plays a role in metabolic disorders like obesity and type-2 diabetes. Inhibition of NNMT activity reduces metabolic disease symptoms in animal models, indicating its potential as a therapeutic target (Kannt et al., 2018). Also, nicotinamide impacts drug metabolism by liver microsomes, indicating its influence on pharmacokinetics (Sasame et al., 1970).

Dermatological Applications

Nicotinamide (niacinamide), a form of N-(4-Amino-2-methylphenyl)nicotinamide, is used in dermatology for various conditions, including cancer prophylaxis, acne vulgaris, and cosmetic applications, demonstrating its versatility in clinical care (Forbat et al., 2017).

DNA Damage Repair

Nicotinamide stimulates DNA repair synthesis in human lymphocytes treated with UV irradiation, indicating its potential role in genomic stability and cancer prevention (Berger & Sikorski, 1980).

Biochemical Analysis

Biochemical Properties

N-(4-Amino-2-methylphenyl)nicotinamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with succinate dehydrogenase, an enzyme involved in the respiratory chain of cells . This interaction inhibits the enzyme’s activity, leading to disruptions in the electron transport chain and affecting cellular respiration. Additionally, this compound has shown binding affinity to certain proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to alter the expression of genes involved in oxidative stress responses, leading to increased production of reactive oxygen species (ROS) and subsequent cellular damage . Moreover, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the flux of metabolites within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of succinate dehydrogenase, inhibiting its activity and disrupting the electron transport chain . This inhibition leads to a decrease in ATP production and an increase in ROS levels, causing oxidative stress and cellular damage. Additionally, this compound modulates gene expression by interacting with transcription factors and altering their activity, resulting in changes in the expression of genes involved in cell survival and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with persistent oxidative stress and cellular damage, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal effects on cellular function, while higher doses result in significant disruptions in cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound have been associated with toxic and adverse effects, including increased oxidative stress, cellular damage, and apoptosis.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been found to inhibit key metabolic enzymes, such as succinate dehydrogenase, leading to alterations in the tricarboxylic acid (TCA) cycle and electron transport chain . These interactions result in changes in metabolite levels and disruptions in cellular energy production, further influencing cellular function and viability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters that facilitate its uptake into cells, as well as binding proteins that influence its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize to specific cellular compartments, such as the mitochondria, where it exerts its effects on the electron transport chain and cellular respiration . Targeting signals and post-translational modifications may direct this compound to these compartments, influencing its activity and interactions with biomolecules.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9-7-11(14)4-5-12(9)16-13(17)10-3-2-6-15-8-10/h2-8H,14H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCHYXWGCMFNRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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